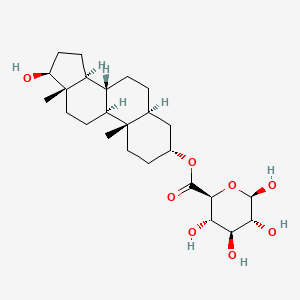

3,17-Androstanediol glucuronide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27195-25-1 |

|---|---|

Molecular Formula |

C25H40O8 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23(31)21-19(28)18(27)20(29)22(30)33-21)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-22,26-30H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,22+,24-,25-/m0/s1 |

InChI Key |

TWDCYBTXSUNASK-WGGIPMEBSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)OC(=O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O |

physical_description |

Solid |

Synonyms |

3 alpha-diol G 3,17-androstanediol glucuronide 3-alpha-androstanediol glucuronide 3-hydroxyandrostan-17-yl-glucopyranosiduronic acid 5-alpha-androstane-3 alpha,17 beta-diol glucuronide androstane-3,17-diol glucuronide androstane-3,17-diol glucuronide, (3alpha,5beta,17beta)-isomer androstane-3,17-diol glucuronide, (3beta,5alpha,17beta)-isome |

Origin of Product |

United States |

Physiological and Endocrine Research Perspectives on 3,17 Androstanediol Glucuronide

Role in Peripheral Androgen Action

3,17-Androstanediol glucuronide, often referred to as 3α-diol G, is a significant metabolite of androgens that provides a window into androgen activity at the cellular level, particularly in peripheral tissues like the skin. nih.govwikipedia.org Its formation and concentration are closely linked to the enzymatic processes that modulate the local androgenic environment.

Reflection of 5α-Reductase Activity in Target Tissues

A primary role of this compound in endocrine research is its use as a marker for peripheral 5α-reductase activity. wikipedia.org This enzyme is crucial as it converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), within target cells. oup.com The subsequent metabolism of DHT leads to the formation of 3α-androstanediol, which is then conjugated to form this compound.

Research has demonstrated that elevated levels of this compound can indicate increased 5α-reductase activity, even when systemic testosterone levels are not significantly elevated. nih.govscispace.com This is particularly relevant in conditions such as idiopathic hirsutism, where women exhibit signs of androgen excess. nih.gov In these cases, the enhanced activity of 5α-reductase in the skin and hair follicles is a key pathogenic factor. nih.gov Studies have shown that in vitro 5α-reductase activity in pubic skin is significantly higher in hirsute patients compared to normal women. nih.gov While some studies suggest a poor correlation between this compound and other markers of 5α-reductase activity like the urinary androsterone (B159326)/aetiocholanolone ratio, it is generally accepted that its levels are influenced by this enzyme's activity. nih.gov

Influence on Intracellular Androgen Milieu

The formation of this compound is a key step in modulating the intracellular androgen environment. The conversion of potent androgens like DHT into 3α-androstanediol and its subsequent glucuronidation represents a catabolic, or deactivating, process. By effectively removing DHT from the active pool within the cell, this pathway helps to regulate the intensity and duration of androgen receptor signaling.

In tissues such as the skin, the rate of this metabolic clearance influences the local androgenic effect. Increased formation of this compound signifies a high throughput in the androgen metabolic pathway, reflecting that a significant amount of testosterone and its precursors are being processed into DHT and then inactivated. nih.govscispace.com Therefore, while high levels of this compound indicate high androgen flux, it is a marker of androgen metabolism rather than a direct actor on the androgen receptor itself.

Terminal Metabolite in Androgen Degradation Pathways

This compound is considered a terminal, water-soluble metabolite in the degradation pathway of androgens. wikipedia.org This pathway begins with potent androgens and ends with compounds that can be easily excreted by the body. The primary pathway involves the following steps:

Testosterone is converted by 5α-reductase to dihydrotestosterone (DHT) . oup.comwikipedia.org

DHT is then metabolized by enzymes such as 3α-hydroxysteroid dehydrogenase to 3α-androstanediol . wikipedia.org

Finally, 3α-androstanediol undergoes glucuronidation, a process where glucuronic acid is attached, to form This compound . wikipedia.org

This final step makes the steroid more water-soluble, facilitating its elimination from the body, primarily through urine. Because it is largely formed in peripheral tissues and represents the end of the metabolic chain, its measurement in the blood is thought to largely reflect these peripheral metabolic events rather than liver metabolism. nih.gov

Involvement in Endocrine Homeostasis

The concentration of this compound in circulation is not only an indicator of peripheral androgen action but also provides insights into the broader state of endocrine balance, including the production of precursor hormones.

Correlation with Adrenal and Ovarian Precursors

The production of this compound is not solely dependent on testosterone from the gonads. It is also heavily influenced by weaker androgens and precursors produced by the adrenal glands and, in women, the ovaries. wikipedia.org These precursors include dehydroepiandrosterone (B1670201) (DHEA), dehydroepiandrosterone sulfate (B86663) (DHEA-S), and androstenedione (B190577). wikipedia.orgnih.gov

In women, these adrenal and ovarian steroids are major precursors for the formation of potent androgens in peripheral tissues, and thus contribute significantly to the circulating pool of this compound. wikipedia.org Research has established a significant positive correlation between this compound and DHEA-S. nih.govnih.gov Studies have also investigated the role of androstenedione, postulating that it may be a key precursor for the increased production of urinary this compound in women with idiopathic hirsutism, due to high 5α-reductase activity in the skin that converts it down the androgen pathway. nih.gov This indicates that the measurement of this compound provides an integrated picture of total androgenic activity, encompassing contributions from multiple glandular sources.

Table 2: Correlation of this compound (AG) with Various Androgens

This table summarizes the statistical correlation (r-value) between serum AG and other androgens from a study in hirsute women, indicating the strength of the relationship.

| Correlated Androgen | Correlation Coefficient (r) | Significance (P-value) |

|---|---|---|

| Androsterone (in urine) | 0.82 | < 0.001 |

| Dehydroepiandrosterone sulphate (DHEA-S) | 0.64 | < 0.005 |

| Bioavailable Testosterone | 0.60 | < 0.001 |

| Etiocholanolone (in urine) | 0.58 | < 0.001 |

| Total Testosterone | 0.52 | < 0.01 |

Data sourced from a comparative study on 5α-reductase activity. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3α-androstanediol |

| 5α-reductase |

| Aetiocholanolone |

| Androstenedione |

| Androsterone |

| Dehydroepiandrosterone (DHEA) |

| Dehydroepiandrosterone sulfate (DHEA-S) |

| Dihydrotestosterone (DHT) |

| Glucuronic acid |

Dynamic Regulation within Endocrine Axes

The concentration of this compound (3,17-ADG) in circulation is intricately linked to the activity of the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, which govern the production of its precursor androgens. While not a primary signaling hormone that directly regulates these axes, its levels serve as a downstream indicator of peripheral androgen action and metabolism.

The HPG axis is a classic endocrine feedback loop. The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govwikipedia.orgclinical-laboratory-diagnostics.com In males, LH acts on the Leydig cells of the testes to produce testosterone. In females, LH and FSH regulate the menstrual cycle and ovarian production of androgens and estrogens. nih.govwikipedia.org The adrenal glands, under the control of the HPA axis, also contribute to the pool of circulating androgens, particularly dehydroepiandrosterone (DHEA) and its sulfated form (DHEA-S), and androstenedione. wikipedia.org

Testosterone and other androgens are then converted in peripheral tissues, such as the skin and liver, to more potent androgens like dihydrotestosterone (DHT). wikipedia.org Subsequently, 3,17-androstanediol is formed from DHT and then conjugated with glucuronic acid to produce 3,17-ADG, a water-soluble metabolite that can be readily excreted. wikipedia.orgwikipedia.org Therefore, the levels of 3,17-ADG are dynamically influenced by the upstream regulation of androgen production by the HPG and HPA axes.

Studies have shown a strong correlation between serum levels of 3,17-ADG and its precursor androgens. For instance, in women with congenital adrenal hyperplasia, a condition characterized by dysregulated adrenal androgen production, serum 3,17-ADG levels showed a significant positive correlation with plasma androstenedione and testosterone levels. nih.gov This indicates that as the production of precursor androgens increases due to altered feedback within the endocrine axes, the downstream production of 3,17-ADG also rises, reflecting heightened peripheral androgen metabolism.

Furthermore, the administration of GnRH or its analogs, which directly stimulates the pituitary and alters gonadotropin release, can indirectly influence 3,17-ADG levels by modulating gonadal androgen output. nih.govmft.nhs.uk While direct studies on the immediate response of 3,17-ADG to a GnRH stimulation test are not prevalent, the established link between GnRH, LH, testosterone, and ultimately 3,17-ADG suggests a responsive relationship.

Research in Animal Models and Comparative Endocrinology

Animal models have been instrumental in elucidating the physiological roles and metabolic pathways of androgens and their metabolites, including this compound. These studies provide valuable comparative insights into endocrine function across different species.

Studies on Androgenic Status (e.g., Eld's Deer, Mice, Rats)

Research in various animal species has validated the use of 3,17-ADG as a reliable marker of androgenic status, often in a non-invasive manner.

A key study on Eld's deer (Cervus eldi thamin) demonstrated that urinary 3α,17β-androstanediol glucuronide is an excellent indicator of androgenic status in stags. nih.govpsu.eduscispace.comsi.edu Researchers administered radiolabeled testosterone and found that the majority of its metabolites were excreted in the urine, with a high percentage being conjugated and hydrolyzable with glucuronidase. nih.govpsu.edu Longitudinal analysis of urine samples collected over three years from thirteen stags revealed a strong correlation between urinary 3,17-ADG concentrations and serum testosterone levels. nih.govpsu.edu These fluctuations also corresponded with seasonal changes in secondary sexual characteristics, such as antler development and rutting behavior. psu.edu

| Parameter | Finding in Eld's Deer Study |

| Primary Excretion Route of Testosterone Metabolites | Urine (80.4 ± 3.2%) nih.govpsu.edu |

| Conjugation Status of Urinary Metabolites | 95.0 ± 0.9% conjugated nih.govpsu.edu |

| Hydrolysis of Conjugated Metabolites | 95.8 ± 0.2% hydrolyzable with glucuronidase nih.govpsu.edu |

| Correlation (Urinary 3α-diol-G vs. Serum T) | r = 0.58 (p < 0.001) nih.govpsu.edu |

| Table 1: Key Findings from the Study on Androgenic Status in Eld's Deer |

In laboratory rodents such as mice and rats , while direct and extensive research on 3,17-ADG is less common than for primary androgens, related studies provide insights. A study on female mice utilized urinary testosterone-17β-glucuronide as an index for monitoring testosterone output. scispace.com Although a different glucuronidated androgen, this research supports the principle of using urinary steroid glucuronides to assess endocrine status in small mammals. Ovariectomy and hormone replacement studies in rats and mice are common methodologies to investigate the effects of androgens and their metabolites, though they often focus on the primary hormones themselves rather than their downstream glucuronidated forms. nih.gov

Investigation of Metabolic Pathways in Specific Animal Tissues (e.g., Tammar Wallaby Prostate)

The tammar wallaby (Macropus eugenii) has provided a unique model for understanding androgen metabolism, particularly in the context of prostate development. Research has shown that the testicular androgen 5α-androstane-3α,17β-diol (the unconjugated form of 3,17-ADG) plays a crucial role in the virilization of the male urogenital tract. nih.govnih.gov

In tammar wallaby pouch young, plasma levels of 5α-androstane-3α,17β-diol are higher in males than in females during the period of sexual differentiation. nih.govnih.gov Crucially, studies of tissue minces from the urogenital sinus and urogenital tubercle (the precursors to the prostate and phallus) revealed that radioactive 5α-androstane-3α,17β-diol is converted back to dihydrotestosterone (DHT) within these target tissues. nih.govnih.gov This suggests an intriguing metabolic pathway where a circulating, less potent androgen metabolite serves as a precursor for the intracellular generation of a more potent androgen. This "back-conversion" highlights a sophisticated mechanism of tissue-specific androgen action.

| Animal Model | Tissue Studied | Key Metabolic Finding |

| Tammar Wallaby | Urogenital Sinus & Tubercle | Conversion of 5α-androstane-3α,17β-diol to Dihydrotestosterone (DHT) nih.govnih.gov |

| Table 2: Androgen Metabolism in Tammar Wallaby Prostate Precursor Tissues |

Endocrine System Perturbations and this compound Responses

The levels of 3,17-ADG can be significantly altered by perturbations to the endocrine system, whether through disease, therapeutic intervention, or exposure to endocrine-disrupting chemicals (EDCs).

Glucocorticoid therapy , for example, can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.govccjm.org This suppression reduces the adrenal production of androgens like DHEA and androstenedione. Consequently, the pool of precursors for peripheral androgen metabolism is diminished, which would be expected to lead to a decrease in the production and circulating levels of 3,17-ADG. Studies in women with congenital adrenal hyperplasia, a condition of adrenal androgen excess, show elevated 3,17-ADG levels, and successful glucocorticoid therapy that suppresses adrenal androgen production would logically lead to a reduction in 3,17-ADG. nih.gov

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's endocrine system. nih.govyoutube.comyoutube.com Many EDCs are known to have estrogenic or anti-androgenic effects. nih.govnih.gov By interacting with androgen receptors or enzymes involved in steroid metabolism, EDCs can disrupt the normal synthesis and action of androgens. For instance, an EDC that inhibits 5α-reductase activity would reduce the conversion of testosterone to DHT, thereby decreasing the substrate available for the formation of 3,17-androstanediol and its subsequent glucuronide. Exposure to such chemicals could therefore lead to altered levels of 3,17-ADG, reflecting a disruption in peripheral androgen metabolism. nih.gov

| Perturbation | Effect on Endocrine System | Expected Response of this compound |

| Glucocorticoid Therapy | Suppression of HPA axis, leading to decreased adrenal androgen production. nih.govccjm.org | Decrease in circulating levels due to reduced precursor availability. |

| Endocrine Disruptors | Interference with androgen synthesis, metabolism, or receptor binding. nih.govnih.gov | Variable (decrease or increase) depending on the specific mechanism of the EDC. |

| Table 3: Theoretical Responses of this compound to Endocrine Perturbations |

Analytical Methodologies for 3,17 Androstanediol Glucuronide Quantification in Research

Chromatographic Techniques in Metabolomics Research

Chromatographic techniques are fundamental in metabolomics for separating complex mixtures of compounds. When coupled with mass spectrometry, they provide powerful tools for the highly specific and sensitive quantification of steroids like 3,17-Androstanediol glucuronide.

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone of steroid analysis for decades. nih.gov For the analysis of steroid glucuronides, this technique typically requires several sample preparation steps. A crucial step is the enzymatic hydrolysis of the glucuronide moiety to release the unconjugated steroid, followed by derivatization to increase the volatility and thermal stability of the analyte for gas-phase analysis. nih.govnih.gov

The derivatized steroid is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron impact ionization, allowing for high specificity. nih.govresearchgate.net GC-MS has been instrumental in steroid profiling, enabling the simultaneous analysis of multiple steroid metabolites in a single run. nih.gov However, the extensive sample preparation, including hydrolysis and derivatization, can be time-consuming and introduce variability. nih.gov

Table 1: GC-MS Parameters for Androgen Glucuronide Analysis This table is a representative example based on general procedures for steroid analysis.

| Parameter | Description |

|---|---|

| Sample Preparation | Enzymatic hydrolysis (e.g., using β-glucuronidase), solid-phase or liquid-liquid extraction. researchgate.net |

| Derivatization | Conversion to methyl ester-trimethylsilyl (Me-TMS) ethers to increase volatility. researchgate.net |

| GC Column | High-temperature capillary column (e.g., MXT-1). researchgate.net |

| Ionization Mode | Electron Impact (EI). nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity. researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying steroid glucuronides directly from biological fluids due to its high sensitivity, specificity, and reproducibility. uliege.benih.gov Unlike GC-MS, LC-MS/MS can often measure the intact glucuronide conjugate without the need for hydrolysis, thus simplifying sample preparation and avoiding potential inaccuracies associated with the hydrolysis step. nih.govuliege.be

In this approach, the sample, often after a solid-phase extraction (SPE) step, is injected into a liquid chromatograph for separation. nih.gov The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, ensures exceptional selectivity and reduces interferences from the biological matrix. uliege.be Several studies have validated LC-MS/MS methods for this compound, demonstrating excellent precision and low limits of quantification. uliege.benih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound

| Parameter | Result | Source |

|---|---|---|

| MRM Transitions (Negative Mode) | Quantifier: 486.35/257.2, Qualifier: 486.35/275.2 | uliege.be |

| Intra-run Precision (CV) | 2.5 - 6.3% | uliege.be |

| Between-run Precision (CV) | 4.7 - 7.4% | uliege.benih.gov |

| Recovery in Serum | 94.3 - 107.5% | uliege.be |

| Limit of Detection (LOD) | 0.018 µg/L | uliege.be |

| Limit of Quantification (LOQ) | 0.059 µg/L | uliege.benih.gov |

Immunoassay-Based Methods for Research Purposes

Immunoassays are widely used for hormone quantification due to their high throughput and relative ease of use. These methods rely on the specific binding of an antibody to the target antigen (in this case, this compound).

Radioimmunoassay (RIA) is a classic immunoassay technique that uses a radiolabeled antigen as a tracer. ibl-america.com The principle is based on competition between the unlabeled antigen in the sample and a known amount of radioactive antigen for a limited number of specific antibody binding sites. ibl-america.comnih.gov After separation of the antibody-bound and free antigen, the radioactivity is measured, and the concentration of the antigen in the sample is determined by comparing the results to a standard curve.

Specific RIAs have been developed for the direct measurement of this compound in plasma and serum. ibl-america.comnih.gov These assays involve raising highly specific antibodies against the compound. nih.gov While RIAs are highly sensitive, their use has declined due to the requirement for radioactive materials and specialized handling procedures. Furthermore, some RIA methods require hydrolysis and chromatography steps prior to the assay. mayocliniclabs.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a more common non-radioactive alternative to RIA. ldn.de For this compound, competitive ELISA is the typical format. In this setup, the antigen in the sample competes with an enzyme-labeled antigen for binding to a limited number of antibodies coated on a microplate. ldn.deldn.de After a washing step, a substrate is added, and the resulting colorimetric reaction is measured. The intensity of the color is inversely proportional to the concentration of the antigen in the sample. ldn.de

Direct ELISA kits are available for the quantitative determination of this compound in human serum, often requiring no prior sample pretreatment. ldn.dealpco.com While convenient, immunoassays like ELISA can sometimes suffer from cross-reactivity with structurally similar steroids, potentially affecting accuracy. nih.govimmusmol.com Comparative studies have shown that ELISA methods may yield significantly higher values for this compound compared to the more specific LC-MS/MS methods, indicating a potential positive bias. uliege.benih.gov

Table 3: Comparison of this compound Concentrations by LC-MS/MS vs. ELISA

| Method | Average Median Concentration (µg/L) | 95% Confidence Interval (µg/L) |

|---|---|---|

| LC-MS/MS | 2.57 | 1.18 - 6.3 |

| ELISA | 4.33 | 2.53 - 10.3 |

Data from a comparative study showing ELISA results are approximately 43% higher than LC-MS/MS for the same samples. uliege.benih.gov

Sample Preparation and Matrix Considerations for Biological Research Specimens

Effective sample preparation is a critical step for accurate quantification, as biological matrices like serum, plasma, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis. nih.gov The primary goal of sample preparation is to isolate the analyte of interest and remove interfering substances. nih.gov

Common sample preparation techniques include:

Protein Precipitation: Often used as an initial cleanup step for serum and plasma samples.

Liquid-Liquid Extraction (LLE): An inexpensive and efficient procedure that separates compounds based on their differential solubilities in two immiscible liquid phases. tiaft.org

Solid-Phase Extraction (SPE): A highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices. It allows for selective extraction and can be automated for high-throughput applications. nih.gov

A significant challenge in quantitative analysis, particularly with mass spectrometry, is the "matrix effect." This phenomenon refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the biological matrix, leading to ion suppression or enhancement. nih.govnih.gov Matrix effects can compromise the accuracy, precision, and sensitivity of an assay. nih.gov Careful validation, including the assessment of matrix effects, and the use of stable isotope-labeled internal standards are essential to mitigate these issues and ensure the reliability of the quantitative results. nih.gov For chromatographic methods, optimizing the separation can also help to resolve the analyte from interfering matrix components. mpg.de

Methodological Validation and Quality Control in Academic Research Settings

A fully validated method provides a high degree of confidence in the measurement of 3α-diol G. Key parameters are systematically assessed to characterize the method's capabilities and limitations.

Key Validation Parameters:

Selectivity and Specificity: A critical aspect of any bioanalytical method is its ability to unequivocally measure the analyte of interest in the presence of other endogenous compounds, metabolites, and potential interferents within the biological matrix. unito.it In modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, high specificity is achieved by monitoring unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. uliege.be For 3α-diol G, a quantifier and a qualifier transition are typically used to confirm its identity. uliege.be The validation process also assesses potential matrix effects, where components of the sample other than the analyte can interfere with the measurement. nih.gov

Calibration Curve and Linearity: The relationship between the analytical signal and the concentration of 3α-diol G is established using a calibration curve. This is typically generated by analyzing a series of standards prepared in a matrix similar to the study samples. The linearity of the curve across a specified concentration range is evaluated using statistical methods, such as linear regression. For instance, a validated LC-MS/MS method demonstrated linearity over a calibration curve concentration range of 0.1 to 25 µg/L. nih.gov

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of 3α-diol G that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. uliege.be One highly sensitive LC-MS/MS method established an LOD of 0.018 µg/L and an LOQ of 0.059 µg/L for 3α-diol G in serum. uliege.be Another study reported a quantification limit of 0.1 ng/mL (or 0.1 µg/L) for 3α-diol G from 200μL of serum. nih.gov

Precision and Accuracy:

Precision refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (CV). It is assessed at two levels: intra-run precision (within the same analytical run) and inter-run or between-run precision (across different days). uliege.be

Accuracy describes how close the measured value is to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample and the percentage of the added amount that is measured is calculated. uliege.be

Validation studies for LC-MS/MS methods have shown excellent precision and accuracy. For example, one study reported mean imprecision values lower than 7.4% and mean recoveries within 99-108%. nih.gov Another detailed validation found intra-run precision CVs between 2.5-6.3% and between-run precision CVs of 4.7-7.4%, with recoveries in a natural matrix between 94.3% and 107.5%. uliege.be

Carry-over and Stability: Carry-over is assessed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. unito.itunito.it Analyte stability is also evaluated under various conditions, such as in solution and within the biological matrix during sample processing and storage, to ensure that the concentration does not change over time. nih.gov

The following table summarizes key validation parameters from a published LC-MS/MS method for this compound quantification.

| Validation Parameter | Result | Source |

| Limit of Quantification (LOQ) | 0.059 µg/L | uliege.benih.gov |

| Limit of Detection (LOD) | 0.018 µg/L | uliege.be |

| Intra-run Precision (CV%) | 2.5 - 6.3% | uliege.be |

| Between-run Precision (CV%) | 4.7 - 7.4% | uliege.be |

| Recovery (in natural matrix) | 94.3 - 107.5% | uliege.be |

| Linearity Range | 0.1 - 25 µg/L | nih.gov |

Quality Control Procedures

In academic research, maintaining the quality of analytical runs over time is crucial. This is achieved by incorporating quality control (QC) samples into every analytical batch. unito.it These QC samples are typically prepared from a pooled matrix at low, medium, and high concentrations of 3α-diol G. unito.itamazonaws.com The results from these QC samples are monitored using established criteria (e.g., within ±15% of the nominal value) to accept or reject the results of an entire analytical run, thereby ensuring the continued reliability of the data.

Method Comparison Studies

Validation may also involve comparing a new method to an existing one. The quantification of 3α-diol G has historically been performed using immunoassays like ELISA. However, comparisons have revealed that these methods can suffer from a lack of specificity. Studies comparing a validated LC-MS/MS method to an ELISA method found that the ELISA consistently produced higher results. uliege.benih.gov One such comparison demonstrated a significant positive bias, with ELISA results being 43% higher on average than those from LC-MS/MS for the same samples. nih.gov This highlights the superior accuracy and specificity of mass spectrometry-based methods for steroid conjugate quantification.

The table below illustrates the difference in measured concentrations between LC-MS/MS and ELISA from a method comparison study.

| Method | Median Concentration (µg/L) | 95% Confidence Interval (µg/L) | Source |

| LC-MS/MS | 2.57 | 1.18 - 6.3 | uliege.be |

| ELISA | 4.33 | 2.53 - 10.3 | uliege.be |

This rigorous approach to validation and quality control ensures that academic research into the roles and variations of this compound is built on a foundation of robust and reliable analytical data.

Molecular and Cellular Research on 3,17 Androstanediol Glucuronide

Interaction with Steroid Receptors (e.g., Estrogen Receptor Beta, Androgen Receptor)

The direct interaction of 3,17-Androstanediol glucuronide with steroid receptors is not extensively documented, as glucuronidation is primarily a mechanism for steroid inactivation and excretion. wikipedia.orgdal.ca The biological relevance of this compound is often considered in the context of its metabolic precursors, 5α-androstane-3α,17β-diol (3α-Adiol) and 5α-androstane-3β,17β-diol (3β-Adiol), which are metabolites of dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.org These precursors exhibit distinct interactions with steroid receptors.

3α-Androstanediol is generally considered a weak androgen and neurosteroid. wikipedia.org Its isomer, 3β-androstanediol, does not bind to the androgen receptor (AR) but acts as a selective, high-affinity agonist for Estrogen Receptor Beta (ERβ). wikipedia.orgnih.gov Studies on breast cancer cells have shown that steroids like 3β-Adiol can stimulate cell proliferation through estrogen receptors (ERs) while inhibiting growth via androgen receptors (ARs). nih.gov The affinity of these related steroids for ERs and ARs varies significantly. nih.gov For instance, the relative binding affinity for the androgen receptor follows the order: Dihydrotestosterone (DHT) > Testosterone (B1683101) > 3β-Androstanediol > Androst-5-ene-3β,17β-diol. nih.gov In contrast, for the estrogen receptor, the order is Estradiol (B170435) > Estrone > Androst-5-ene-3β,17β-diol > 3β-Androstanediol > Testosterone > DHT. nih.gov

While most prostate cancers have a wild-type AR that is not transcriptionally active when bound to androstanediol, some gain-of-function AR mutations may allow for activation by this metabolite. nih.gov More commonly, the bioactivation of androstanediol back to the potent androgen DHT is a mechanism for AR activation in prostate cancer. nih.gov The metabolite 3β-Adiol has been shown to inhibit prostate cancer cell migration through the activation of ERβ. nih.gov

| Steroid | Target Receptor | Relative Binding Affinity/Effect |

| 3β-Androstanediol (3β-Adiol) | Estrogen Receptor Beta (ERβ) | High-affinity agonist. wikipedia.orgnih.gov |

| Estrogen Receptor Alpha (ERα) | Several-fold lower affinity compared to ERβ. wikipedia.org | |

| Androgen Receptor (AR) | Does not bind. wikipedia.orgnih.gov | |

| 3α-Androstanediol (3α-Adiol) | Estrogen Receptor Beta (ERβ) | Has approximately 0.3% of the affinity of estradiol. wikipedia.org |

| Estrogen Receptor Alpha (ERα) | Has approximately 0.07% of the affinity of estradiol. wikipedia.org | |

| GABAA Receptor | Potent positive allosteric modulator. wikipedia.org | |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | High-potency agonist. wikipedia.org |

| Estrogen Receptors (ER) | Cannot be aromatized into an estrogen; has very low affinity. nih.govwikipedia.org |

Regulation of Enzyme Expression and Activity by this compound

The metabolism of this compound is intrinsically linked to the activity of specific enzymes, primarily those involved in its formation and potential cleavage. The formation of this glucuronide is a terminal step in androgen metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). dal.caresearchgate.net Research using rat liver microsomes has characterized the kinetics of UGT enzymes responsible for producing 3α-O-linked glucuronides from various steroid metabolites. researchgate.netnih.gov

Conversely, the cleavage of the glucuronide moiety, which would regenerate the active steroid, is performed by β-glucuronidase. Evidence suggests that androgens can stimulate the activity of β-glucuronidase in certain tissues, such as the skin. nih.govscispace.com This creates a potential feedback loop where androgens promote the enzyme that could reactivate their metabolites.

There is limited direct evidence showing that this compound itself actively regulates the expression or activity of other enzymes. Its primary role appears to be that of a stable, excretable metabolite used as a marker of peripheral androgen action rather than an active signaling molecule. wikipedia.orgnih.gov The regulation of the key enzymes involved in steroidogenesis, such as CYP11A1, CYP17A1, and HSD17B3, is typically controlled by tropic hormones and signaling pathways upstream of the formation of terminal metabolites like this compound. mdpi.comuky.edumdpi.com

| Enzyme | Function in Relation to this compound | Regulating Factors |

| UDP-Glucuronosyltransferases (UGTs) | Catalyze the conjugation of a glucuronic acid moiety to 3,17-Androstanediol, forming the glucuronide. dal.caresearchgate.net | Substrate availability; tissue-specific expression. |

| β-Glucuronidase | Hydrolyzes the glucuronide bond, potentially releasing the parent steroid (3,17-Androstanediol). nih.gov | Androgens can stimulate its formation in extrasplanchnic tissues. nih.govscispace.com |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Converts Dihydrotestosterone (DHT) to 3α-Androstanediol. wikipedia.orgwikipedia.org | Governed by androgen precursor levels. |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconverts various steroids, including the conversion of androsterone (B159326) back to DHT. nih.govwikipedia.org | Tissue-specific expression and substrate availability. |

In Vitro Cellular Models for Metabolic and Functional Studies

A variety of in vitro cellular models have been employed to investigate the metabolism and functional implications of 3,17-Androstanediol and its glucuronide. These models range from primary cell cultures to established cancer cell lines and provide controlled environments to study specific metabolic pathways and cellular responses.

Human genital skin fibroblasts have been cultured to demonstrate the direct formation of this compound from precursors like testosterone and DHT. nih.gov These studies confirmed that skin is a site of active androgen metabolism and glucuronidation. nih.gov

Prostate cancer cell lines are extensively used to study androgen action. For example, LNCaP cells have been used to investigate the conversion of androstanediol to DHT and the subsequent activation of the androgen receptor. nih.gov Other breast and prostate cancer cell lines, such as ZR-75-1, T-47D, and MDA-MB-231, have been utilized to study the proliferative effects of androstanediol metabolites and their interactions with estrogen and androgen receptors. nih.gov

Adrenocortical carcinoma cell lines, including NCI-H295R and MUC-1, serve as models for steroidogenesis, expressing the necessary enzymes for producing adrenal steroids. mdpi.com Additionally, liver microsomes, particularly from rats, are frequently used as a rich source of UGT enzymes for in vitro synthesis and kinetic analysis of steroid glucuronides. researchgate.netnih.gov More advanced three-dimensional (3D) cell culture systems are also emerging as physiologically relevant models for assessing drug and metabolite pharmacokinetics. nih.gov

| Cell Model | Type/Origin | Application in Androstanediol Research | Key Findings |

| Human Genital Skin Fibroblasts | Primary Cell Culture | Studying the direct production of 3α-androstanediol glucuronide. nih.gov | Demonstrated that human skin directly forms C19 steroid glucuronides from testosterone and DHT. nih.gov |

| LNCaP | Human Prostate Cancer Cell Line | Investigating the bioactivation of androstanediol to DHT and AR transactivation. nih.gov | Showed that androstanediol conversion to DHT can drive AR activity. nih.gov |

| ZR-75-1, T-47D | Human Breast Cancer Cell Lines (ER-positive) | Assessing cell proliferation in response to androstanediol metabolites. nih.gov | Estradiol, ADIOL, and 3β-DIOL stimulated proliferation in ER-positive cells. nih.gov |

| MDA-MB-231 | Human Breast Cancer Cell Line (ER-negative) | Used as a negative control for estrogen receptor-mediated effects. nih.gov | No proliferative effect was observed from estradiol or androstanediol metabolites. nih.gov |

| NCI-H295R | Human Adrenocortical Carcinoma Cell Line | Model for studying the entire steroidogenic pathway. mdpi.com | Expresses all major enzymes for adrenal steroid biosynthesis. mdpi.com |

| Rat Liver Microsomes | Subcellular Fraction | Source of UGT enzymes for enzyme-assisted synthesis and kinetic studies of steroid glucuronides. researchgate.netnih.gov | Enabled characterization of UGT activity towards various steroid aglycones. nih.gov |

Genomic and Proteomic Correlates of this compound Metabolism

Genomic and proteomic approaches are powerful tools for identifying the molecular networks associated with steroid metabolism. While studies focusing specifically on the genomic and proteomic consequences of this compound are not abundant, research on its precursors and related hormonal pathways provides significant insights.

Untargeted metabolomic and proteomic analyses in various contexts have identified "metabolism of steroids" as a significantly altered pathway. nih.gov For instance, proteomic investigation of breast cancer cells (MCF-7) treated with 17-β-estradiol revealed significant changes in proteins involved in cell division and apoptosis, highlighting the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov Similarly, proteomic analysis of prostate cancer cells identified alterations in glucidic and amino acid metabolism. mdpi.com

These studies suggest that the metabolic flux leading to the formation of this compound is embedded within larger networks controlling cell growth, apoptosis, and energy metabolism. Key proteins that are often identified in such analyses include enzymes of the steroidogenic pathway (e.g., HSDs, CYPs), steroid receptors (AR, ER), and components of major signaling cascades. nih.govnih.gov Future proteomic and genomic studies could directly assess the impact of this compound on cellular protein and gene expression profiles to determine if it has functions beyond that of a simple metabolite.

| Analytical Approach | Model System | Key Pathways/Proteins Identified | Relevance to this compound |

| Proteomics & Metabolomics | Human Subjects (22q11.2DS) | Metabolism of steroids, Signaling by Rho GTPases, PI3K-Akt signaling pathway. nih.gov | Indicates that steroid metabolism is a key pathway often identified in systemic metabolic profiling. |

| Proteomics (SILAC) | MCF-7 Breast Cancer Cells (treated with Estradiol) | PI3K/AKT/mTOR signaling, Bax (apoptosis regulator). nih.gov | Demonstrates how steroid precursors affect major signaling and apoptotic pathways. |

| Proteomics (SWATH) | LNCaP Prostate Cancer Cells | Glycolysis, amino acid metabolism, HIF-1 targets. mdpi.com | Reveals metabolic reprogramming in response to alterations in pathways where androgens are key players. |

| Proteomics (LFQ) | NGB-Knockout MCF-7 Cells | Response to stress, cytoskeleton dynamics, apoptosis, mitochondria-driven pathways. mdpi.com | Highlights the broad cellular processes affected by steroid-responsive proteins. |

Future Directions in 3,17 Androstanediol Glucuronide Research

Elucidation of Undefined Glucuronidation Sites and Their Significance

The process of glucuronidation is a critical step in the metabolism and elimination of androgens, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov While it is well-established that 3,17-Androstanediol is conjugated with glucuronic acid, the precise sites of this conjugation and the factors governing site-selectivity are areas ripe for further exploration.

Currently, two primary isomers are recognized, formed by conjugation at either the 3-carbon or the 17-carbon position. immunotech.cznih.gov However, the full spectrum of potential glucuronidation sites on the androstanediol molecule has not been exhaustively mapped. Future research should focus on identifying any minor or previously undefined conjugation sites. The significance of such findings would be substantial, as different glucuronide isomers may possess unique metabolic fates or even distinct biological activities.

Key research questions in this area include:

Enzyme Specificity: Which specific UGT isoforms are responsible for conjugation at each site? Studies have implicated UGT2B7, UGT2B15, and UGT2B17 in androgen metabolism. nih.govresearchgate.net Future work should aim to define the precise substrate and site-selectivity of these and other UGT enzymes for 3,17-Androstanediol.

Tissue-Specific Glucuronidation: Does the pattern of glucuronidation differ between various androgen-target tissues, such as the prostate, skin, and liver? nih.govimmunotech.cz Understanding tissue-specific metabolism is crucial for interpreting circulating levels of 3α-diol G isomers.

Regulatory Mechanisms: How is site-specific glucuronidation regulated? This could involve genetic polymorphisms in UGT enzymes, hormonal regulation of enzyme expression, or the influence of other endogenous or exogenous compounds.

Investigating these questions will require sophisticated analytical techniques, such as advanced mass spectrometry, coupled with molecular biology approaches to characterize the enzymatic processes involved.

Advanced Isomer-Specific Research and Their Distinct Biological Roles

3,17-Androstanediol glucuronide is not a single entity but exists as at least two distinct isomers: 5α-androstane-3α,17β-diol 3-glucuronide (3α-diol-3G) and 5α-androstane-3α,17β-diol 17-glucuronide (3α-diol-17G). nih.govresearchgate.net Research has demonstrated that these isomers are present in different concentrations and may arise from different metabolic pathways. nih.gov A primary future direction is to move beyond measuring total 3α-diol G and focus on isomer-specific quantification to delineate their potentially distinct biological roles.

Studies have shown that the 17-glucuronide isomer (3α-diol-17G) is the predominant circulating form in both men and women and is the major isomer derived from dihydrotestosterone (B1667394) (DHT). immunotech.cznih.gov In contrast, 3α-diol-3G may also be synthesized from precursors like androsterone (B159326) glucuronide. immunotech.cz This distinction is critical, as the relative abundance of each isomer could reflect different underlying metabolic activities (e.g., peripheral DHT conversion versus adrenal androgen pathways).

While traditionally viewed as inactive, excretory products, emerging research suggests some steroid glucuronides may have biological functions. For instance, in silico docking studies have predicted that certain estrogen and corticosterone (B1669441) glucuronides can interact with the Toll-like receptor 4 (TLR4) complex, implying a potential role in inflammatory signaling. nih.gov Future research should investigate whether 3α-diol G isomers have similar "off-target" effects or if they serve as more than just markers of androgen metabolism.

| Characteristic | 3α-diol 3-glucuronide (Adiol 3-G) | 3α-diol 17-glucuronide (Adiol 17-G) |

|---|---|---|

| Predominant Precursor | May arise from Androsterone Glucuronide immunotech.cz | Dihydrotestosterone (DHT) nih.gov |

| Relative Serum Level | Minor circulating form nih.gov | Predominant circulating form nih.gov |

| Formation Enzyme (Human) | Primarily UGT2B7 nih.gov | Primarily UGT2B15 nih.gov |

| Percentage of Total Adiol G (in Men) | ~13.9% nih.gov | ~86.1% |

| Percentage of Total Adiol G (in Women) | ~17.4% nih.gov | ~82.6% |

Integrative Omics Approaches to Androgen Metabolome Analysis

To fully comprehend the role of this compound, it is essential to study it not in isolation, but as part of the entire androgen metabolome. The advent of high-throughput "omics" technologies provides powerful tools for achieving this holistic view. nih.govnih.govnih.gov Future research will increasingly rely on integrating data from metabolomics, transcriptomics, proteomics, and genomics to build comprehensive models of steroidogenesis and androgen action.

Metabolomics , the large-scale study of small molecules, can simultaneously quantify a wide array of steroid precursors and metabolites, including 3α-diol G isomers. endocrine-abstracts.orgacs.org This "steroid metabolomics" approach can reveal the complete metabolic fingerprint of androgen production and catabolism in various physiological and pathological states, helping to identify novel biomarkers and metabolic shifts. nih.govrug.nlbham.ac.uk

Integrative multi-omics analysis will be particularly valuable for:

Disease Biomarker Discovery: Identifying specific metabolic and transcriptomic signatures associated with androgen-related conditions like polycystic ovary syndrome (PCOS) or prostate cancer. nih.govfrontiersin.org

Understanding Drug Action: Elucidating the complex effects of therapies, such as androgen deprivation therapy, on the entire androgen metabolome. aacrjournals.org

Personalized Medicine: Tailoring treatments based on an individual's unique metabolic and genetic profile.

These approaches will move the field from a static view of individual metabolites to a dynamic understanding of the complex, interconnected network of androgen metabolism.

Development of Novel In Vitro and In Vivo Research Models for Mechanistic Studies

A significant barrier to understanding the detailed mechanisms of this compound metabolism and action is the limitation of current research models. Future progress will depend heavily on the development and application of more sophisticated and physiologically relevant in vitro and in vivo systems.

In Vitro Models: Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. The future lies in three-dimensional (3D) models:

Organoids: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of an organ in a dish. researchgate.netresearchgate.net Prostate and liver organoids, for example, can be used to study androgen metabolism, the function of UGT enzymes, and the cellular response to androgens in a more realistic context. nih.govmdpi.com

Microfluidic Systems (Organ-on-a-Chip): These devices allow for the precise control of the cellular environment and can be used to model the interactions between different cell types or even different organs. aalto.fi A microfluidic reactor with immobilized liver microsomes has already been used to study UGT-mediated drug metabolism, a technique that could be adapted for detailed kinetic studies of androgen glucuronidation. aalto.firesearchgate.net

In Vivo Models: While rodent models are widely used, they have limitations due to species differences in steroidogenesis and metabolism. nih.govmdpi.comhelsinki.fi For example, rodents lack the adrenal production of certain androgen precursors found in humans, and the expression and activity of UGT enzymes can differ significantly. mdpi.commdpi.com Future research should focus on:

Humanized Mouse Models: Mice genetically engineered to express human genes (e.g., human UGT enzymes) or to have human-like metabolic pathways.

Novel Animal Models: Exploring non-traditional animal models that may better replicate human adrenal and gonadal physiology. The spiny mouse (Acomys cahirinus), for instance, has been proposed as a more suitable model for adrenal research due to its more human-like adrenal cortex structure and gene expression patterns. mdpi.com

Non-invasive Monitoring: Refining techniques for non-invasively monitoring androgen metabolites in animal models, such as analyzing urinary or fecal samples, can provide longitudinal data on endocrine function. nih.gov

The development of these advanced models will be crucial for conducting detailed mechanistic studies, validating findings from human association studies, and ultimately translating basic research into clinical applications.

Q & A

Q. What is the structural distinction between 3α-androstanediol-3-glucuronide (Adiol 3-G) and 17-glucuronide (Adiol 17-G) isomers, and why is this critical for analytical characterization?

3,17-Androstanediol glucuronide exists as two isomers: glucuronidation at the 3α- or 17β-hydroxy group of 3α-androstanediol. Adiol 17-G is the predominant circulating form in humans, accounting for ~80% of total serum levels, while Adiol 3-G is minor . Distinguishing these isomers is critical because they originate from different metabolic pathways: Adiol 17-G reflects hepatic glucuronidation of circulating androstanediol, whereas Adiol 3-G may indicate peripheral tissue metabolism (e.g., skin). Analytical methods like LC-MS/MS with isomer-specific chromatography or enzymatic hydrolysis assays are required to resolve them .

Q. What methodological approaches are recommended for quantifying this compound in serum, and what are their limitations?

- Immunoassays : Early studies used radioimmunoassays (RIAs) with cross-reactivity risks (e.g., interference from androsterone glucuronide) .

- LC-MS/MS : Modern gold standard for specificity, enabling isomer differentiation and detection limits of ~0.1 ng/mL. Challenges include optimizing chromatographic separation of isomers and matrix effects in biological samples .

- Reference Ranges : Adult males: 2.6–15.0 ng/mL; females: 0.6–3.0 ng/mL. Levels vary with adrenal/ovarian suppression, requiring concurrent measurement of precursors (testosterone, DHT) for accurate interpretation .

Q. How does this compound serve as a biomarker of peripheral androgen metabolism in hirsutism research?

Adiol glucuronide reflects 5α-reductase activity in androgen-sensitive tissues (e.g., skin). Elevated levels in hirsutism (e.g., 604 ± 376 vs. 40 ± 10 ng/dL in controls) correlate with increased DHT conversion and cutaneous androgen action. It is more sensitive than total testosterone or DHT for diagnosing idiopathic hirsutism . Suppression tests (e.g., dexamethasone for adrenal contribution) help isolate ovarian vs. adrenal sources .

Advanced Research Questions

Q. How do tissue-specific glucuronidation patterns (hepatic vs. cutaneous) influence the interpretation of this compound levels in metabolic studies?

Contrary to earlier hypotheses, hepatic glucuronidation accounts for >80% of circulating Adiol G, with minimal contribution from skin or prostate. Liver glucuronyl transferase activity converts androstanediol to Adiol 17-G (Km = 8.9 μM, Vmax = 1300 pmol/mg/30 min). This challenges its role as a cutaneous-specific marker, necessitating complementary assays (e.g., 5α-reductase activity in skin biopsies) to assess peripheral metabolism .

Q. What experimental strategies can resolve discrepancies in reported serum this compound levels across studies?

- Isomer-Specific Assays : Use LC-MS/MS to avoid Adiol 3-G/17-G cross-reactivity .

- Suppression Protocols : Administer dexamethasone (adrenal suppression) or GnRH agonists (ovarian suppression) to isolate tissue contributions .

- Standardized Sampling : Control for diurnal variation (peak levels in morning) and freeze-thaw stability issues .

- Kinetic Modeling : Incorporate hepatic clearance rates (e.g., SLC22A24 transport kinetics) to predict interindividual variability .

Q. What is the role of SLC22A24 in the cellular transport of this compound, and how does this impact tissue-specific pharmacokinetic models?

SLC22A24, an orphan solute carrier, mediates androstanediol glucuronide uptake with an approximate Km of 741 μM. This low affinity suggests it is not the primary transporter, highlighting the need to identify additional transporters. Kinetic modeling must account for hepatic SLC22A24 activity to predict systemic exposure and tissue distribution .

Q. How can conflicting data on the diagnostic utility of this compound in obesity-related androgen deficiency be reconciled?

In obese men, total testosterone decreases due to reduced SHBG, but Adiol G levels remain normal, indicating preserved 5α-reductase activity. However, severe obesity (BMI >40) may reduce Adiol G due to hypothalamic-pituitary dysfunction. Researchers should stratify cohorts by BMI and measure free testosterone alongside Adiol G to avoid misinterpretation .

Contradictions in Evidence

- Liver vs. Peripheral Tissue Contribution : While Adiol G was initially proposed as a cutaneous marker demonstrates hepatic dominance in glucuronidation. Researchers must contextualize Adiol G levels with tissue-specific enzyme assays.

- Diagnostic Specificity : Elevated Adiol G is nonspecific (seen in PCOS, CAH, and adrenal tumors). Pairing it with androstenedione and DHEA-S improves diagnostic accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.